6-Fluoro-2-methyl-4-chromanone

Beschreibung

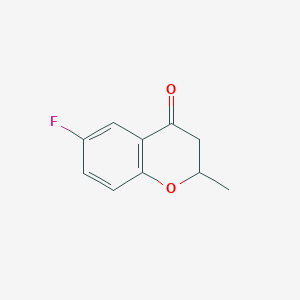

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-fluoro-2-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-3,5-6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAIBTVEPAACRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(O1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372033 | |

| Record name | 6-Fluoro-2-methyl-4-chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88754-96-5 | |

| Record name | 6-Fluoro-2-methyl-4-chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 88754-96-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Fluoro 2 Methyl 4 Chromanone and Its Derivatives

General Synthetic Strategies for Chromanones

The chromanone scaffold can be assembled through several reliable synthetic routes. These methods often involve the formation of a key carbon-oxygen bond to close the heterocyclic ring.

Cyclization Reactions in Chromanone Synthesis

Intramolecular cyclization is a cornerstone of chromanone synthesis. A prevalent method involves the acid-catalyzed cyclization of 3-phenoxypropanoic acids. This reaction, often carried out in the presence of a strong acid like polyphosphoric acid (PPA) or sulfuric acid, proceeds via an intramolecular Friedel-Crafts acylation mechanism. The phenolic oxygen directs the acylation to the ortho position, leading to the formation of the chromanone ring.

Another significant cyclization strategy is the intramolecular oxa-Michael addition. This reaction typically starts with a 2'-hydroxychalcone or a related α,β-unsaturated ketone. In the presence of a base, the phenolic hydroxyl group acts as a nucleophile, attacking the β-carbon of the double bond to form the six-membered heterocyclic ring of the chromanone.

A variety of catalysts can be employed to facilitate these cyclization reactions, with the choice depending on the specific substrate and desired reaction conditions.

| Cyclization Strategy | Typical Reagents/Catalysts | Precursor Type |

| Intramolecular Friedel-Crafts Acylation | Polyphosphoric acid (PPA), H₂SO₄ | 3-Phenoxypropanoic acids |

| Intramolecular oxa-Michael Addition | Base (e.g., NaOH, piperidine) | 2'-Hydroxychalcones |

Aldol Condensation Approaches in Chromanone Synthesis

Aldol condensation reactions provide a powerful tool for the synthesis of chromanones, particularly for introducing substituents at the C-2 and C-3 positions. A common approach is the Claisen-Schmidt condensation, which involves the reaction of a 2'-hydroxyacetophenone with an aldehyde in the presence of a base. This reaction initially forms a 2'-hydroxychalcone intermediate, which can then undergo an intramolecular Michael addition to yield the chromanone.

The choice of aldehyde in the Claisen-Schmidt condensation directly determines the substituent at the C-2 position of the resulting chromanone. For the synthesis of 2-methyl-4-chromanone derivatives, acetaldehyde or its synthetic equivalents can be utilized. The reaction conditions, including the base, solvent, and temperature, can be optimized to maximize the yield of the desired chromanone.

| Condensation Reaction | Reactants | Intermediate |

| Claisen-Schmidt Condensation | 2'-Hydroxyacetophenone, Aldehyde | 2'-Hydroxychalcone |

Microwave-Assisted Synthetic Protocols for Chromanone Frameworks

Microwave irradiation has emerged as a valuable technique in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. The synthesis of chromanones has benefited from this technology, particularly in the context of base-promoted condensation reactions.

For instance, the condensation of 2'-hydroxyacetophenones with aliphatic aldehydes to form 2-alkyl-substituted 4-chromanones can be efficiently carried out under microwave heating. The use of a suitable base, such as diisopropylamine in ethanol, at elevated temperatures (e.g., 170°C) for a short duration (e.g., 1 hour) can provide moderate to high yields of the desired products. This method offers a rapid and efficient route to a variety of substituted chromanones.

| Reaction | Heating Method | Typical Conditions | Yield Range |

| Base-promoted condensation | Microwave | Diisopropylamine, EtOH, 170°C, 1h | 43-88% |

Introduction of Fluorine and Methyl Moieties at Specific Positions

The synthesis of 6-fluoro-2-methyl-4-chromanone requires the regioselective introduction of both a fluorine atom and a methyl group onto the chromanone skeleton.

Selective Fluorination Techniques for Chromanone Skeletons

The introduction of a fluorine atom at the 6-position of the chromanone ring is typically achieved by starting with a pre-fluorinated precursor. A common and effective strategy is to begin with 4-fluorophenol (B42351). This starting material can then be subjected to a Friedel-Crafts acylation reaction to introduce an acetyl group at the ortho position to the hydroxyl group, yielding 5'-fluoro-2'-hydroxyacetophenone. This intermediate contains the fluorine atom in the desired position for the subsequent formation of the 6-fluoro-chromanone ring.

Electrophilic fluorinating agents can also be employed for the direct fluorination of aromatic rings, although achieving high regioselectivity can be challenging and often depends on the directing effects of existing substituents.

| Fluorination Strategy | Starting Material | Key Intermediate |

| Use of Fluorinated Precursor | 4-Fluorophenol | 5'-Fluoro-2'-hydroxyacetophenone |

Strategies for Methyl Group Incorporation at C-2 Position

The methyl group at the C-2 position of this compound is typically introduced through the choice of the appropriate reactant in the chromanone ring-forming reaction. As mentioned in the context of aldol condensations, the reaction of 5'-fluoro-2'-hydroxyacetophenone with acetaldehyde in the presence of a base will lead to the formation of the desired this compound.

Alternatively, a Michael addition of 4-fluorophenol to crotonic acid or its derivatives can yield 3-(4-fluorophenoxy)butanoic acid. Subsequent intramolecular Friedel-Crafts acylation of this intermediate will also produce this compound. This method provides an alternative route where the C-2 methyl group is incorporated into the acyclic precursor before the cyclization step.

| Strategy | Key Reactants | Resulting Intermediate/Product |

| Aldol Condensation | 5'-Fluoro-2'-hydroxyacetophenone, Acetaldehyde | This compound |

| Michael Addition followed by Cyclization | 4-Fluorophenol, Crotonic acid | 3-(4-Fluorophenoxy)butanoic acid |

Multi-Component Reactions in Chromanone Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains substantial portions of all the initial components. These reactions are valued for their atom economy, simplicity, and ability to rapidly generate libraries of complex molecules from simple starting materials.

One-pot, three-component reactions have been successfully employed for the synthesis of chromene and spirocyclic 2-oxindole derivatives. jcsp.org.pk A common approach involves the Knoevenagel condensation of an aromatic aldehyde or isatin with an active methylene (B1212753) compound, followed by a Michael addition of a second active methylene reagent, often catalyzed by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). jcsp.org.pk This methodology offers several advantages, including good yields, the use of readily available catalysts, straightforward workup procedures, and short reaction times. jcsp.org.pk Another advanced MCR is a Michael addition-driven four-component reaction (4-CR) used to derivatize chromones without a catalyst, yielding structurally diverse 4-oxochroman-2-carboxamides. rsc.org

Exploiting Spirocyclic Chromanone Scaffolds for Novel Derivatives

Spirocyclic chromanones are structurally intriguing compounds featuring a spirocyclic system, where two rings share a single common atom. This unique three-dimensional structure is a key feature in various natural products and pharmaceuticals.

The synthesis of these complex structures can be achieved through asymmetric domino reactions. For instance, the reaction between benzylidenechroman-4-ones and 2-mercaptobenzaldehydes, catalyzed by a bifunctional indane catalyst, can produce spiro chromanone-thiochroman complexes with high yields and excellent selectivity. bohrium.com

Once the core spirocyclic chromanone is formed, it can be further functionalized to create a variety of derivatives. For example, the parent spiro chromanone can undergo Mannich reactions with formaldehyde and morpholine or piperazine to yield corresponding Mannich bases. nih.gov It can also be subjected to condensation reactions with various hydrazines and hydrazides to produce hydrazones, which can then be used in subsequent reactions to form pyrazole and coumarin-substituted spiro chromanones. nih.gov

Table 1: Examples of Reactions on Spirocyclic Chromanone Scaffolds

| Starting Material | Reagents | Product Type | Yield |

|---|---|---|---|

| Spirocyclic Chromanone | Formalin, Morpholine | Mannich Base | Good |

| Spirocyclic Chromanone | Benzene (B151609) Diazonium Chloride | Azo Dye | 74% |

| Methoxy-substituted Spiro Chromanone | Cyanoacetic Acid Hydrazide | Cyanoacetyl Hydrazone | 85% |

| Cyanoacetyl Hydrazone | Salicylaldehyde, Piperidine | Coumarinyl Spiro Chromanone | 90% |

This table is generated based on data from a study on the synthesis of antimicrobial agents from spiro chromanones. nih.gov

Hybrid Chromanone Structures via Advanced Synthetic Routes

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive compounds into a single molecule. This approach aims to create hybrid structures with enhanced affinity for multiple targets or improved pharmacological profiles. Chromone (B188151) and its derivatives are considered "privileged scaffolds" and are frequently used in this technique to design new pharmacologically active agents. nih.gov

The synthesis of chromone-containing hybrids involves combining the chromone core with other active fragments such as pyrimidines, azoles, hydrazones, and quinolines. nih.gov Detailed synthetic methodologies and schemes have been developed to create these complex molecules, which have shown potential in addressing various diseases. nih.gov

Enzymatic and Catalytic Approaches in Fluorinated Chromanone Synthesis

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often enhancing metabolic stability and bioavailability. the-innovation.org However, achieving selective fluorination under mild conditions is a significant challenge. nih.govnih.gov Enzymatic and catalytic methods offer promising solutions for the precise and selective synthesis of fluorinated compounds. the-innovation.org

Enzymatic approaches provide a unique chiral environment within their active sites, which allows for specific interactions with fluorinated motifs, enabling their precise incorporation into molecules. the-innovation.org While fluorinases are enzymes that can directly form carbon-fluorine bonds, other enzymes like cytochrome P450 monooxygenases have also been engineered to synthesize fluorinated compounds. nih.govnih.gov For example, engineered P450 has been shown to produce fluorinated products with high enantioselectivity (ee > 99%). nih.gov

A notable advancement in this area is the enantioselective synthesis of fluorinated tricyclic chromanones through a tandem reaction. This process involves the reaction of 2-fluorinated 1-(2-hydroxyaryl)-1,3-diketones with α,β-unsaturated aldehydes in the presence of a chiral amine catalyst. rsc.org This organo-tandem reaction proceeds through a Michael addition/cycloketalization/hemiacetalization and acylation sequence, yielding a wide range of complex fluorinated chromanones with excellent enantioselectivity and diastereoselectivity. rsc.org

Table 2: Key Enzymes in Fluorinated Compound Synthesis

| Enzyme Class | Function/Reaction Type | Relevance |

|---|---|---|

| Fluorinases | Catalyze the direct formation of C-F bonds from fluoride ions. nih.govnih.gov | Most direct and effective method for enzymatic fluorination. nih.govnih.gov |

| Cytochrome P450 Enzymes | Heme monooxygenases involved in metabolite synthesis and degradation; can be engineered for fluorination. nih.gov | Can catalyze various reactions, including hydroxylation and nitration, on fluorinated substrates. nih.gov |

| Flavin Mononucleotide (FMN)-dependent Reductases | Can be used with fluorine reagents under light induction for asymmetric fluorination. the-innovation.org | Expands the scope of enzyme-catalyzed fluorination to control remote stereocenters. the-innovation.org |

Spectroscopic and Structural Elucidation Techniques in 6 Fluoro 2 Methyl 4 Chromanone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 6-Fluoro-2-methyl-4-chromanone, ¹H, ¹³C, and ¹⁹F NMR, along with advanced 2D NMR methods, offer a comprehensive picture of its atomic framework.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. In a derivative of this compound, specifically 6-fluoro-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-oxochromane-2-carboxamide, the protons of the chromanone ring system exhibit distinct signals. mdpi.com For instance, the protons on the CH₂ group appear as two doublets of doublets, indicating their diastereotopic nature and coupling to the adjacent chiral center. mdpi.com The aromatic protons also show characteristic splitting patterns influenced by the fluorine substituent.

A related compound, 6-methyl-4-chromanone (B1361120), shows a singlet for the methyl protons and complex multiplets for the aromatic and methylene (B1212753) protons. nih.gov While not identical, the analysis of such analogs provides a basis for interpreting the spectra of this compound.

Table 1: Representative ¹H NMR Data for Chromanone Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| 6-fluoro-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-oxochromane-2-carboxamide | OCH | 5.59 | dd | 8.0, 4.0 | mdpi.com |

| CH₂ | 3.22, 3.16 | dd | 16.0, 4.0 and 16.0, 8.0 | mdpi.com | |

| 2-Pentylchroman-4-one | Aromatic H | 7.85 | ddd | 7.8, 1.7, 0.4 | acs.org |

| Aromatic H | 7.44 | ddd | 8.3, 7.2, 1.8 | acs.org | |

| Aromatic H | 7.02–6.91 | m | - | acs.org | |

| CH | 4.49–4.35 | m | - | acs.org | |

| CH₂ | 2.72–2.60 | m | - | acs.org | |

| 6-methyl-N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-oxochromane-2-carboxamide | Aromatic H | 7.55 | d | 4.0 | mdpi.com |

| Aromatic H | 7.45 | dd | 8.0, 4.0 | mdpi.com | |

| Aromatic H | 7.08 | d | 8.0 | mdpi.com |

This table presents a selection of ¹H NMR data for related chromanone structures to illustrate typical chemical shifts and coupling patterns. Data for this compound itself is not explicitly detailed in the provided search results.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For a derivative, 6-chloro-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-oxochromane-2-carboxamide, the carbonyl carbon (C=O) of the chromanone ring appears at a characteristic downfield shift of approximately 189.0 ppm. mdpi.com The other carbons of the chromanone framework, including the aromatic and aliphatic carbons, also exhibit distinct signals that are influenced by their chemical environment and the presence of the halogen substituent. mdpi.comnih.gov

Table 2: Representative ¹³C NMR Data for a Chromanone Derivative

| Compound | Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 6-chloro-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-oxochromane-2-carboxamide | C=O (ketone) | 189.0 | mdpi.com |

| C=O (amide) | 168.5 | mdpi.com | |

| Ar-C | 163.6, 162.6, 158.6, 136.5, 126.7, 125.6, 122.2, 120.9 | mdpi.com | |

| OCH | 43.8 | mdpi.com | |

| CH₂ | 76.0 | mdpi.com | |

| CH₃ | 38.5 | mdpi.com |

This table shows ¹³C NMR data for a related chloro-substituted chromanone to provide an example of the chemical shifts observed in this class of compounds.

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. icpms.cz The chemical shift of the fluorine atom in this compound provides direct evidence of its presence and electronic environment. icpms.cz The large chemical shift dispersion in ¹⁹F NMR simplifies spectral interpretation, and coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can provide valuable structural information. icpms.cz For example, in cis-2-(Trifluoromethyl)chroman-4-ol, the CF₃ group appears as a doublet at -82.82 ppm due to coupling with a nearby proton. arkat-usa.org While specific data for this compound is not available in the search results, the principles of ¹⁹F NMR are directly applicable to its analysis.

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons in the molecule. youtube.comwalisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. youtube.comwalisongo.ac.id

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure by connecting different fragments. youtube.comwalisongo.ac.id

For instance, in the analysis of 6-methyl-4-chromanone, HMBC was noted as a key technique for assembling the molecular fragments. iranchembook.ir

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the case of this compound, the most prominent absorption band would be due to the stretching vibration of the carbonyl group (C=O) of the ketone, typically appearing in the range of 1650-1700 cm⁻¹. Other characteristic bands would include C-O-C stretching for the ether linkage in the chromanone ring and C-F stretching for the fluorine substituent. While specific IR data for this compound is not detailed in the provided results, studies on related compounds like 6-Fluorochromone (B11588) confirm the utility of IR spectroscopy in identifying these key functional groups. researchgate.net A study on a spiro-derivative of 6-fluoro-2-methyl-chroman showed distinct NH stretching bands, highlighting the technique's sensitivity to the molecular structure. nih.gov

Table 3: Typical Infrared Absorption Frequencies for Chromanone Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (ketone) | Stretching | 1650 - 1700 |

| C-O-C (ether) | Stretching | 1200 - 1300 (asymmetric), 1000 - 1100 (symmetric) |

| C-F (aromatic) | Stretching | 1100 - 1400 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

This table provides a generalized range for the expected IR absorption bands for the functional groups present in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group. Research on related 6-fluorochromone derivatives has utilized UV-Vis spectroscopy to characterize their photophysical properties. researchgate.net Theoretical and experimental studies on halogen-substituted chromones, including 6-Fluorochromone, have also employed UV-Vis spectroscopy to investigate their electronic properties. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this method confirms the molecular weight and provides structural information through the analysis of fragmentation patterns. The compound has a molecular formula of C₁₀H₉FO₂ and a molecular weight of 180.18 g/mol . cymitquimica.comlabscoop.com In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 180.

While direct, detailed fragmentation data for this compound is not extensively published, analysis of the closely related compound 6-methyl-4-chromanone (C₁₀H₁₀O₂) offers insight into the expected fragmentation pathways. nih.gov The primary fragmentation of the chromanone ring system often involves a retro-Diels-Alder (RDA) reaction, which is a characteristic fragmentation for this class of compounds.

The fragmentation of this compound would likely proceed through the loss of the methyl group, cleavage of the heterocyclic ring, and other characteristic rearrangements. The presence of the fluorine atom on the aromatic ring would influence the mass of the resulting fragments.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Structural Origin |

| 180 | [C₁₀H₉FO₂]⁺ | Molecular Ion (M)⁺ |

| 165 | [C₉H₆FO₂]⁺ | Loss of a methyl radical (•CH₃) |

| 152 | [C₈H₅FO₂]⁺ | Loss of ethylene (B1197577) (C₂H₄) via RDA fragmentation |

| 123 | [C₇H₄FO]⁺ | Fragment containing the fluorinated benzene (B151609) ring and carbonyl group |

X-Ray Crystallography for Solid-State Structure Determination

Should a suitable crystal of this compound be obtained and analyzed, the resulting data would provide invaluable structural parameters. These would include the crystal system, space group, and unit-cell dimensions, as well as the precise coordinates of each atom in the molecule. This information would confirm the screw-boat conformation of the chromanone ring, which has been observed in similar structures.

Table 2: Typical Crystallographic Data from X-Ray Analysis (Hypothetical for this compound)

| Parameter | Description | Example Value (from 6-fluorochromone) |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal structure. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 3.86 Å, b = 15.65 Å, c = 11.98 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 95.5°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 721 ų |

| Z | The number of molecules per unit cell. | 4 |

Note: The values in the table are for the related compound 6-fluorochromone and are provided for illustrative purposes only. researchgate.net

Biological Activity and Pharmacological Relevance of 6 Fluoro 2 Methyl 4 Chromanone and Analogs

Research on Anticancer Activities

Chromanone derivatives have demonstrated notable potential as anticancer agents. nih.govnih.gov Their mechanisms of action are diverse, involving cytotoxicity, the induction of programmed cell death, and the modulation of cellular oxidative balance. tandfonline.commdpi.comtandfonline.com The presence of a fluorine atom, as in 6-fluoro-2-methyl-4-chromanone, is often associated with enhanced biological activity and binding affinity to therapeutic targets.

Derivatives of the chromanone scaffold exhibit significant antiproliferative activity against a wide range of human cancer cell lines. Research has shown that specific structural modifications correlate with enhanced potency. For instance, certain 3-benzylidenechroman-4-ones demonstrated promising activity against five different colon cancer cell lines, with IC₅₀ values (the concentration required to inhibit cell proliferation by 50%) in the low micromolar range of 8–30 µM. mdpi.comnih.gov

Studies on furoxan-based chromone (B188151) derivatives also revealed potent antiproliferative effects, with one compound, in particular, showing an IC₅₀ value of 1.61 µM against the K562 leukemia cell line. tandfonline.comnih.gov A related fluorinated analog, 6-fluoro-3-formylchromone (FCC), has been shown to inhibit the growth of the SMMC-7721 hepatocellular carcinoma (HCC) cell line in a dose- and time-dependent manner. nih.gov Further research into various chromanone derivatives has identified compounds with potent cytotoxicity against lung (A549), breast (MCF-7), and prostate (DU-145) cancer cell lines, with some analogs showing enhanced selectivity for cancer cells over normal cells. nih.gov

Antiproliferative Activity of Chromanone Analogs

| Compound/Analog Type | Cancer Cell Line | IC₅₀ Value | Source |

|---|---|---|---|

| 3-Benzylidenechroman-4-one (Derivative 1) | Colon Cancer Lines (e.g., LS-180, SW-480) | 8–20 µM | mdpi.com |

| 3-Benzylidenechroman-4-one (Derivative 3 & 5) | Colon Cancer Lines | 15–30 µM | mdpi.com |

| Furoxan-based chromone (Compound 15a) | K562 (Leukemia) | 1.61 µM | nih.gov |

| Furoxan-based chromone (Compound 15a) | HepG2 (Liver) | 4.86 µM | tandfonline.com |

| 3-Nitro-4-chromanone derivative (Compound 36) | DU145 (Prostate) | More potent than cisplatin | researchgate.net |

| Chromanone-Quinolone Analog (Ciprofloxacin deriv. B) | CT26 (Murine Colon Carcinoma) | 20 µg/ml | biointerfaceresearch.com |

The cytotoxic effects of chromanone derivatives are often mediated through the induction of programmed cell death pathways, including apoptosis and autophagy. mdpi.comnih.gov Apoptosis, or Type I programmed cell death, is a critical mechanism for eliminating cancerous cells. The fluorinated analog 6-fluoro-3-formylchromone (FCC) was found to significantly induce apoptosis in SMMC-7721 liver cancer cells, with an apoptosis rate of 45.4%. nih.gov This was accompanied by cell cycle arrest in the G0/G1 phase. nih.gov The molecular mechanism involves modulating the ratio of key apoptosis-related proteins, specifically by increasing the expression of the pro-apoptotic protein Bax while suppressing the anti-apoptotic protein Bcl-2. nih.gov

Other chromone derivatives have been shown to induce apoptosis through mitochondria-related pathways. tandfonline.com For example, one potent derivative caused S-phase cell cycle arrest and upregulated the expression of several pro-apoptotic proteins, including Bax, Bad, HtrA2, and Trail R2/DR5. tandfonline.com In addition to apoptosis, some chromanone analogs can induce autophagy, a cellular process of self-degradation that can either promote or suppress tumorigenesis. nih.gov The induction of autophagy in cancer cells by certain 3-benzylidenechromanone analogs has been observed through the accumulation of the fluorescent probe monodansylcadaverine (MDC) in autophagolysosomes. nih.gov

An imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them leads to oxidative stress, a condition implicated in the development of cancer. mdpi.comnih.gov Interestingly, manipulating this balance is a key strategy for cancer therapy. Many chromanone derivatives exert their anticancer effects through strong pro-oxidant properties. mdpi.comnih.gov

This pro-oxidant activity leads to increased intracellular ROS levels and a corresponding decrease in the concentration of glutathione (GSH), a major cellular antioxidant. mdpi.comnih.gov The resulting oxidative stress is believed to be a primary contributor to the induction of apoptosis and autophagy in cancer cells. mdpi.comnih.gov Because tumor cells often have higher baseline levels of ROS and fewer antioxidant defenses than normal cells, they are more vulnerable to further ROS insults. nih.gov Therefore, the strategic design of chromanone derivatives can be optimized to maximize their pro-oxidant effects, thereby selectively targeting and killing cancer cells. nih.gov

Enzyme Inhibition Studies

Beyond their direct cytotoxic effects on cancer cells, this compound and its analogs have been investigated for their ability to inhibit specific enzymes involved in disease progression. These include sirtuins, which are linked to cancer and neurodegenerative disorders, and α-glucosidase, a key target in the management of diabetes. nih.govjst.go.jp

Sirtuins (SIRTs) are a class of enzymes that play crucial roles in cellular processes like aging, cell cycle regulation, and metabolism. nih.govmdpi.com SIRT2, in particular, has emerged as an interesting target for drug development in the context of cancer and neurodegenerative diseases. nih.gov A series of substituted chroman-4-one derivatives has been identified as novel, potent, and selective inhibitors of the SIRT2 enzyme. nih.govacs.org

Research into the structure-activity relationship of these inhibitors revealed that substitutions at the 2-, 6-, and 8-positions of the chromanone ring are important for activity. nih.govacs.org Specifically, larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for potent inhibition. nih.govacs.org The most potent compound identified in one study was 6,8-dibromo-2-pentylchroman-4-one, which exhibited an IC₅₀ value of 1.5 µM. nih.govacs.org These synthesized compounds demonstrated high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.govacs.org Subsequent studies have focused on creating chroman-4-one analogs with improved hydrophilicity to enhance their potential for in vivo applications, while retaining their potent and selective SIRT2 inhibitory activity. acs.org

SIRT2 Inhibition by Chromanone Analogs

| Compound | Substitutions | IC₅₀ Value | Source |

|---|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 6,8-dibromo; 2-pentyl | 1.5 µM | nih.gov |

| rac-1a | 6,8-dichloro; 2-pentyl | 4.5 µM | acs.org |

| Chromone 3a | 6,8-dichloro; 2-pentyl (unsaturated) | 5.5 µM | acs.org |

α-Glucosidase is an enzyme located in the small intestine that breaks down carbohydrates into glucose. nih.gov Inhibiting this enzyme can slow glucose absorption, making it a key therapeutic strategy for managing type 2 diabetes. jst.go.jpnih.gov Several chromanone derivatives have been identified as potent α-glucosidase inhibitors.

A series of synthesized 3-benzylidene-4-chromanone derivatives showed significant α-glucosidase inhibitory activity. jst.go.jpresearchgate.net The most active compounds in this series displayed IC₅₀ values ranging from 15 to 28 µM. jst.go.jpresearchgate.net Other studies on chromone-based thiosemicarbazone derivatives found even more potent inhibitors, with IC₅₀ values as low as 1.30 µM, which is significantly more potent than the reference drug acarbose (IC₅₀ = 38.60 µM). researchgate.net Additionally, chromone derivatives isolated from marine fungi have demonstrated remarkable inhibition of α-glucosidase, with IC₅₀ values more effective than the positive control acarbose. mdpi.comnih.gov These findings suggest that the chromanone scaffold is a promising starting point for developing novel α-glucosidase inhibitors. nih.govjst.go.jp

α-Glucosidase Inhibition by Chromanone Analogs

| Compound/Analog Type | IC₅₀ Value | Reference Drug (Acarbose) IC₅₀ | Source |

|---|---|---|---|

| 3-Benzylidene-4-chromanone (Compound 12) | 15 µM | ~900 µM | researchgate.net |

| 3-Benzylidene-4-chromanone (Compound 14) | 25 µM | ~900 µM | researchgate.net |

| 3-Benzylidene-4-chromanone (Compound 18) | 28 µM | ~900 µM | researchgate.net |

| Chromone-thiosemicarbazone (Compound 91 & 92) | 1.30 µM | 38.60 µM | researchgate.net |

| Penithochromone (from marine fungus) | 268 µM | 1.3 mmol (1300 µM) | mdpi.com |

| 6-sulfonamide-2H-chromene (Compound 2) | 0.548 µg/mL | 0.604 µg/mL | nih.gov |

Cholinesterase Inhibitory Potential (Acetylcholinesterase and Butyrylcholinesterase)

The chromanone scaffold has been identified as a promising framework for the development of inhibitors targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain. nih.govmdpi.com

Research into novel chromanone derivatives has demonstrated significant inhibitory activity. For instance, a series of chromanone–1-benzyl-1,2,3,6-tetrahydropyridin hybrids were developed and evaluated, with the optimal compound, C10, showing potent inhibition of AChE with a half-maximal inhibitory concentration (IC50) of 0.58 µM. acs.orgnih.gov Kinetic and molecular modeling studies revealed that this compound acts as a dual-binding inhibitor, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. acs.orgnih.gov

Similarly, investigations into amino-7,8-dihydro-4H-chromenone derivatives have yielded compounds with strong and selective inhibitory profiles. One analog, compound 4k, was identified as a particularly potent competitive inhibitor of BChE, with an IC50 value of 0.65 µM and an inhibitory constant (Ki) of 0.55 µM. nih.gov Structure-activity relationship studies within this series highlighted the importance of specific substitutions on the chromenone ring; derivatives with 4-chlorobenzyloxy and 4-bromobenzyloxy groups exhibited significantly enhanced BChE inhibitory activity. nih.gov Other studies have also identified chromone-based derivatives with potent, sub-micromolar inhibitory efficiency against AChE. nih.govnih.gov

| Compound Class/Derivative | Target Enzyme | IC50 Value (µM) | Reference |

| Chromanone-tetrahydropyridin hybrid (C10) | Acetylcholinesterase (AChE) | 0.58 | acs.orgnih.gov |

| Amino-4H-chromenone derivative (4k) | Butyrylcholinesterase (BChE) | 0.65 | nih.gov |

| Chromenone derivative (2l) | Acetylcholinesterase (AChE) | 0.08 | nih.gov |

| Chromenone derivative (3q) | Butyrylcholinesterase (BChE) | 0.04 | nih.gov |

| Dual Inhibitor Chromenone (3h) | Acetylcholinesterase (AChE) | 0.15 | nih.gov |

| Dual Inhibitor Chromenone (3h) | Butyrylcholinesterase (BChE) | 0.09 | nih.gov |

| N-substituted α-aminophosphonate (4j) | Acetylcholinesterase (AChE) | 0.103 | nih.gov |

Monooxygenase Induction in Hepatic Systems

A spirohydantoin derivative of this compound, specifically 6-fluoro-2-methylspiro(chroman-4,4'-imidazolidine)-2',5'-dione (designated M79175), has been studied for its effects on the hepatic monooxygenase system in rat liver microsomes. Research indicates that this compound exhibits an inducing effect on this critical enzyme system, which is involved in the metabolism of a wide range of xenobiotics.

The study demonstrated that M79175 induces benzphetamine N-demethylase, a monooxygenase enzyme. The structural features of the molecule were found to be crucial for this activity. The presence of the 2-methyl group on the chroman ring is particularly important; its replacement with a hydrogen atom resulted in a 100-fold decrease in the inducing effect. Furthermore, M79175 was found to specifically induce a form of cytochrome P-450 that is immunochemically related to a major phenobarbital-inducible form of the enzyme.

Antimicrobial and Antifungal Activity Investigations

Evaluation Against Bacterial Strains (Gram-positive and Gram-negative)

Chroman-4-one and its derivatives are recognized for possessing broad-spectrum antimicrobial properties. nih.govmdpi.com Studies on synthetic analogs have explored how structural modifications influence their antibacterial potency. For example, in a series of spiropyrrolidines featuring a chroman-4-one scaffold, the introduction of an electron-withdrawing bromine atom onto the aromatic ring of the chromanone moiety enhanced antibacterial activity against a panel of bacteria, including Bacillus subtilis, Staphylococcus epidermidis, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. mdpi.com In contrast, the presence of electron-donating groups, such as methyl or methoxy, tended to decrease or maintain the baseline activity. mdpi.com

Hybrid molecules incorporating the chromone structure have also shown promise. A study involving fluorine-containing chromone-tetrazole hybrids reported antibacterial activity, with one derivative demonstrating a minimum inhibitory concentration (MIC) of 20 µg/mL against Pseudomonas aeruginosa. researchgate.net

| Compound Class | Bacterial Strain | MIC Value (µg/mL) | Reference |

| Spiropyrrolidine-thiochromanones (4a-d) | Bacillus subtilis | 32 | mdpi.com |

| Spiropyrrolidine-thiochromanones (4a-d) | Staphylococcus epidermidis | 32 | mdpi.com |

| Fluorine-containing chromone-tetrazole (51) | Pseudomonas aeruginosa | 20 | researchgate.net |

Assessment Against Fungal Pathogens (e.g., Candida albicans, Aspergillus niger)

The chromanone scaffold is a key component of various compounds investigated for their antifungal properties. nih.govmdpi.com Research has demonstrated that derivatives of chroman-4-one can be particularly effective against pathogenic yeasts of the Candida genus. In one study, several chroman-4-one and homoisoflavonoid derivatives showed significant antifungal activity, with some compounds being more potent than the positive control against Candida species. nih.gov MIC values as low as 64 µg/mL were recorded against Candida albicans, Candida tropicalis, and Nakaseomyces glabratus (formerly Candida glabrata). mdpi.com

Other related structures, such as chromone-3-carbonitriles, have also been identified as potent antifungal agents. A study evaluating 27 different chromones found that four chromone-3-carbonitrile derivatives exhibited good activity, with MICs ranging from 5 to 50 µg/mL against C. glabrata, C. parapsilosis, and C. albicans. nih.gov These compounds were also found to be fungicidal at concentrations two to four times their MIC. nih.gov

| Compound Class/Derivative | Fungal Pathogen | MIC Value (µg/mL) | Reference |

| Chroman-4-one derivative (1) | Candida spp., N. glabratus | 64 | mdpi.com |

| Chroman-4-one derivative (2) | Candida spp., N. glabratus | 64 | mdpi.com |

| 6-bromochromone-3-carbonitrile | C. albicans | 5-50 | nih.gov |

| Chromone-3-carbonitrile | C. albicans | 5-50 | nih.gov |

| 6-isopropylchromone-3-carbonitrile | C. albicans | 5-50 | nih.gov |

| 6-methylchromone-3-carbonitrile | C. albicans | 5-50 | nih.gov |

Mechanisms of Antimicrobial Action (e.g., Membrane Potential Dissipation)

The mechanisms through which chromanone derivatives exert their antimicrobial effects are multifaceted and depend on the specific structure of the compound. Molecular modeling studies on certain chroman-4-one derivatives suggest that their antifungal activity against Candida albicans may stem from the inhibition of key enzymes essential for fungal survival and virulence, such as cysteine synthase, HOG1 kinase, and fructose-bisphosphate aldolase (FBA1). nih.gov

For other related compounds, such as chromone-3-carbonitriles, the mechanism of action is linked to the disruption of crucial virulence factors in C. albicans. These compounds have been shown to inhibit the morphological transition from yeast to hyphal form and to prevent cell aggregation. nih.gov This is achieved at the molecular level by downregulating the expression of genes involved in hypha formation and biofilm development, specifically TEC1 and UME6. nih.gov

Antioxidant and Anti-inflammatory Research

The chromanone structure is a core feature of many flavonoids and is associated with significant antioxidant and anti-inflammatory properties. nih.govmdpi.com

Research into a wide array of synthetic chromone derivatives has confirmed their potential as potent antioxidants. A comprehensive study of 48 analogs found that compounds with dihydroxy substitutions, such as 7,8-dihydroxy-2-(3'-trifluoromethylphenyl)-3-(3″-trifluoromethylbenzoyl) chromone, displayed stronger radical scavenging and metal-chelating activities than common antioxidants like butylated hydroxytoluene (BHT) and vitamin E. nih.gov In another study, N-arylsubstituted-chroman-2-carboxamides were synthesized and showed potent inhibition of lipid peroxidation, with one derivative exhibiting DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity comparable to Trolox, a vitamin E analog. researchgate.net

The anti-inflammatory potential of chromanone analogs has also been well-documented. Synthetic homoisoflavanones based on a 3-benzylidene-4-chromanone structure have demonstrated the ability to inhibit edema in animal models of acute inflammation. researchgate.net A novel chromone derivative, DCO-6, was found to exert its anti-inflammatory effects by significantly reducing the production of inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in macrophages. nih.govsemanticscholar.org The underlying mechanism for this activity was identified as the inhibition of a reactive oxygen species (ROS)-dependent signaling pathway involving TRAF6-ASK1-p38. nih.govsemanticscholar.org Furthermore, other chroman derivatives have been shown to potently inhibit the expression of intercellular adhesion molecule 1 (ICAM-1), a key protein involved in the inflammatory response. rsc.org

| Compound Class/Derivative | Biological Activity | Finding | Reference |

| 7,8-Dihydroxy-chromone derivative | Antioxidant | Stronger radical scavenging and metal chelating activity than BHT and Vitamin E. | nih.gov |

| N-arylsubstituted-chroman-2-carboxamide | Antioxidant | Potent inhibition of lipid peroxidation; DPPH scavenging comparable to Trolox. | researchgate.net |

| 3-Benzylidene-4-chromanone | Anti-inflammatory | Inhibited edema in a mouse model of auricular dermatitis. | researchgate.net |

| Chromone derivative (DCO-6) | Anti-inflammatory | Reduced production of NO, IL-1β, and IL-6 by inhibiting the ROS-dependent TRAF6-ASK1-p38 pathway. | nih.govsemanticscholar.org |

| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide | Anti-inflammatory | Potently inhibited TNF-α-induced ICAM-1 expression. | rsc.org |

Free Radical Scavenging Assays

Free radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, are standard methods for evaluating the antioxidant potential of chemical compounds. mdpi.comnih.gov Antioxidants can neutralize reactive oxygen species (ROS), which are implicated in a wide range of diseases. nih.gov While direct studies on the free radical scavenging activity of this compound are not extensively detailed in the available literature, research on analogous structures provides significant insight.

The general class of chromones and chromanones has been reported to possess antioxidant properties. semanticscholar.orgtsijournals.com The substitution pattern on the chromanone ring plays a crucial role in its antioxidant capacity. For instance, research suggests that the presence of an electron-withdrawing group, such as fluorine, at the C-6 position of the chromone nucleus may enhance its radical scavenging activity. researchgate.net

In a study evaluating synthetic chromanone derivatives, a series of 6-hydroxy-7-methoxy-4-chromanone-2-carboxamides were assessed for their antioxidant effects. nih.gov While the 4-chromanone (B43037) compounds themselves showed modest activity, structurally related N-arylsubstituted-chroman-2-carboxamides demonstrated potent inhibition of lipid peroxidation. nih.gov Notably, the DPPH radical scavenging activity of one such analog was found to be comparable to that of Trolox, a well-known antioxidant standard. nih.gov

DPPH Radical Scavenging Activity of a Chroman Carboxamide Analog

| Compound | Description | DPPH Radical Scavenging Activity | Reference |

|---|---|---|---|

| Compound 3d | N-arylsubstituted-chroman-2-carboxamide | Comparable to Trolox | nih.gov |

| Trolox | Antioxidant standard | Standard Reference | nih.gov |

These findings indicate that the chromanone scaffold is a viable backbone for developing compounds with significant free-radical scavenging capabilities. The influence of fluorine substitution specifically at the 6-position warrants further investigation to fully characterize the antioxidant profile of this compound.

Inhibition of Nitric Oxide Production

Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, but its overproduction is a hallmark of inflammatory conditions. Consequently, inhibitors of NO production are valuable targets for anti-inflammatory drug discovery. Several studies have demonstrated that chromanone derivatives can effectively inhibit NO production in cellular models.

A range of chromanone derivatives were evaluated for their inhibitory effects on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov These compounds displayed significant inhibition, with half-maximal inhibitory concentration (IC50) values ranging from 7.0 to 12.0 μM, which were potent compared to the positive control used in the study. nih.gov

In another investigation, synthetic analogs of Chromanone A were tested for their anti-inflammatory properties. Two compounds, in particular, showed potent inhibition of NO production with IC50 values of 19.06 μM and 9.56 μM, respectively. These values indicated a significantly stronger inhibitory effect than the standard anti-inflammatory drug indomethacin (IC50 of 70.33 μM) under the same assay conditions. researchgate.net Furthermore, a naturally derived chromone, isoeugenin, was identified as a potent inhibitor of NO formation (IC50 of 9.33 μg/mL) and was also found to suppress the expression of inducible nitric oxide synthase (iNOS). researchgate.net

Inhibition of Nitric Oxide Production by Chromanone Analogs

| Compound/Derivative | Cell Line | IC50 Value | Positive Control | Control IC50 | Reference |

|---|---|---|---|---|---|

| Chromanone Derivatives (Series) | RAW264.7 | 7.0–12.0 μM | GYF-17 | 4.4 μM | nih.gov |

| Chromanone A Analog 1 | RAW264.7 | 19.06 ± 3.60 μM | Indomethacin | 70.33 ± 0.95 μM | researchgate.net |

| Chromanone A Analog 2 | RAW264.7 | 9.56 ± 0.18 μM | Indomethacin | 70.33 ± 0.95 μM | researchgate.net |

| Isoeugenin | RAW264.7 | 9.33 μg/mL | - | - | researchgate.net |

These results underscore the potential of the chromanone framework as a basis for the development of novel anti-inflammatory agents that act by modulating nitric oxide production.

Other Reported Biological Activities (e.g., Antiviral)

Beyond antioxidant and anti-inflammatory effects, the chromanone scaffold has been explored for other therapeutic applications, with antiviral activity being a significant area of research. semanticscholar.orgtsijournals.com The incorporation of fluorine atoms into the structure is often a key strategy in the design of potent antiviral agents. researchgate.net

A comprehensive study on fluorinated 2-arylchroman-4-ones revealed potent activity against the influenza A virus. researchgate.net A large series of these compounds were tested in vitro for their cytotoxicity and antiviral efficacy. Among the tested heterocycles, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one emerged as the most active compound against the influenza A/Puerto Rico/8/34 (H1N1) virus, exhibiting a low micromolar IC50 and a high selectivity index (SI), which indicates a favorable balance between efficacy and cytotoxicity. researchgate.net This compound also demonstrated activity against other phylogenetically distinct influenza viruses, including A(H5N2) and influenza B. researchgate.net

Similarly, another study focused on fluorinated 4H-chromen-4-ones reported that several of their synthesized 2-aryl derivatives showed manifest antiviral effects against influenza A virus (H1N1), with selectivity indices ranging from 25 to 57. researchgate.net

Antiviral Activity of Fluorinated Chromanone Analogs Against Influenza Viruses

| Compound | Virus Strain | IC50 | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) | 6 μM | 150 | researchgate.net |

| Influenza A(H5N2) | - | 53 | researchgate.net | |

| Influenza B | - | 42 | researchgate.net | |

| Fluorinated 2-aryl-chromen-4-one (Compound 32) | Influenza A (H1N1) | - | 57 | researchgate.net |

| Fluorinated 2-aryl-chromen-4-one (Compound 31) | Influenza A (H1N1) | - | 38 | researchgate.net |

| Fluorinated 2-aryl-chromen-4-one (Compound 39) | Influenza A (H1N1) | - | 25 | researchgate.net |

The data obtained from these studies strongly suggest that fluorinated derivatives of 2-arylchroman-4-ones are promising scaffolds for the further development of potent anti-influenza antiviral drugs. researchgate.net

Structure Activity Relationship Sar Studies of 6 Fluoro 2 Methyl 4 Chromanone Derivatives

Impact of Fluorine Substitution on Biological Activity

The introduction of fluorine into drug candidates can profoundly alter their physicochemical and pharmacokinetic properties, often leading to enhanced biological activity. researchgate.net In the context of 6-fluoro-2-methyl-4-chromanone and its derivatives, the fluorine atom at the 6-position plays a crucial role in modulating their pharmacological effects.

The position of the fluorine atom on the chromanone ring is a critical determinant of its biological activity. SAR studies have highlighted that the attachment of a fluorine atom at the 6-position of the chromone (B188151) core can lead to more active derivatives compared to substitution at other positions. For instance, in a series of chromone carboxamide derivatives, compounds with a fluorine atom at the 6-position exhibited prominent activity against the MCF-7 cancer cell line. nih.gov Replacement of this fluorine with a chloro or methyl group resulted in less active compounds. nih.gov This suggests that the electronic properties conferred by the fluorine at this specific position are crucial for the observed anticancer activity.

The strategic placement of fluorine can lead to significant improvements in potency and pharmacokinetic profiles. For example, in a series of dipeptidyl peptidase-4 inhibitors, a 2,5-difluorophenyl analogue was nearly five times more potent than its 3,4-difluorophenyl counterpart, and further addition of a fluorine to the 4-position (resulting in a 2,4,5-trifluorophenyl derivative) modestly enhanced enzyme inhibition. sci-hub.box These findings underscore the importance of the positional context of fluorine substitution in optimizing biological activity.

The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, significantly influence how a molecule interacts with its biological target. researchgate.netnih.gov Fluorine can alter the acidity (pKa) of nearby functional groups, which can in turn affect the molecule's bioavailability and its binding affinity to receptors. nih.govnih.gov

The electron-withdrawing nature of fluorine can create favorable electrostatic interactions with the target protein. researchgate.net For instance, the fluorine atom can act as a bioisostere of a hydroxyl group and the difluoromethyl moiety can function as a hydrogen bond donor. researchgate.net In some cases, the introduction of fluorine can lead to enhanced binding affinity by displacing water molecules from a binding pocket or by forming specific interactions with the protein backbone or side chains. The presence of fluorine can also block metabolic oxidation at certain positions on the molecule, thereby increasing its metabolic stability and prolonging its therapeutic effect. mdpi.com

Research has shown that the incorporation of fluorine can enhance membrane permeability, which is a crucial factor for drug efficacy. nih.gov The increased hydrophobicity of fluorinated compounds can aid their penetration into hydrophobic protein pockets, facilitating stronger binding interactions with amino acid residues like leucine and phenylalanine. nih.gov

Role of Methyl Group and Other Alkyl Substituents on Activity

The methyl group at the 2-position of the this compound core, along with other possible alkyl substituents, also plays a significant role in determining the biological activity of these derivatives.

The stereochemistry at the C-2 position of the chromanone ring is a critical factor influencing biological activity. The introduction of a substituent at this position creates a chiral center, and the resulting enantiomers can exhibit different pharmacological profiles. While specific stereochemical studies on this compound were not found, research on related chromanone derivatives highlights the importance of this aspect. For instance, the (2S)-enantiomers of certain flavanones have shown specific biological activities. The precise three-dimensional arrangement of substituents can significantly impact the interaction with chiral biological targets such as enzymes and receptors.

The length and branching of alkyl chains attached to the chromanone scaffold can have a profound effect on the biological response. Studies on various classes of compounds have demonstrated a clear relationship between alkyl chain length and biological activity. For example, in a series of N-alkylmorpholine derivatives, compounds with alkyl chains ranging from n-dodecyl (C12) to n-hexadecyl (C16) displayed the highest bactericidal effects, while those with shorter chains were inactive. chemrxiv.org

Similarly, in a study of 4-chromanone (B43037) derivatives, the length of the alkyl substituent at the 2-position influenced antibacterial activity. Reduced 4-chromanol variants with longer alkyl chains (n-heptyl and n-nonyl) showed improved antibacterial activities compared to their shorter-chain counterparts. acs.org However, increasing the alkyl chain length can also lead to a decrease in the concentration of the drug that can be entrapped in lipid nanoparticles. nih.gov Branching of the alkyl chain can also diminish activity; for instance, an isopropyl analogue of a chroman-4-one derivative was less active than the corresponding n-propyl derivative. acs.org This suggests that steric hindrance near the chromanone ring can negatively impact the interaction with the biological target.

Table 1: Effect of Alkyl Chain Length on Antibacterial Activity of 4-Chromanone Derivatives

| Compound | Alkyl Substituent at C-2 | Antibacterial Activity (MIC in μg/mL) |

|---|---|---|

| 4a | n-Propyl | 12.5 |

| 4c | n-Heptyl | 12.5-25 |

| 4d | n-Nonyl | 25-50 |

MIC values are against a panel of Gram-positive bacteria. Data sourced from a study on 4-chromanone and chalcone derivatives. nih.gov

Modifications to the Chromanone Ring System and Their Biological Implications

Alterations to the core chromanone ring system can lead to significant changes in biological activity. These modifications can include the introduction of additional rings, heteroatoms, or functional groups, which can alter the molecule's shape, electronic properties, and ability to interact with biological targets.

For instance, the fusion of other heterocyclic rings to the chromanone scaffold has been a successful strategy in developing novel therapeutic agents. The combination of a chromone core with an indole ring has produced compounds with prominent alpha-amylase inhibitory activity. nih.gov Similarly, the introduction of an isoxazolidine scaffold has led to compounds with significant in vitro activity against lung cancer cell lines. nih.gov

The introduction of a double bond between C-2 and C-3, converting a chromanone to a chromone, can also result in significant variations in their biological activity. nih.gov Furthermore, the introduction of various substituents on the aromatic ring of the chromanone system can dramatically alter the activity. For example, electron-withdrawing groups in the 6- and 8-positions of the chromone ring were found to be favorable for SIRT2 inhibitory activity. acs.org Conversely, an electron-donating methoxy group at the same position decreased inhibitory activity. acs.org These findings highlight the sensitivity of the chromanone scaffold to structural modifications and the potential for fine-tuning its biological activity through targeted chemical synthesis. The synthesis of benzodipyranone derivatives, which are analogues of naturally occurring compounds with known biological significance, has been achieved through the Knoevenagel reaction of a formyl-chromanone derivative with active methylene (B1212753) compounds. africaresearchconnects.com

Substitution Patterns on the Aromatic Ring

The substitution pattern on the aromatic A-ring of the chromanone scaffold is a key determinant of biological activity. For this compound, the fluorine atom at the C-6 position is an electron-withdrawing group, which can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability.

Research on other chroman-4-one derivatives has demonstrated that the nature and position of substituents on the aromatic ring are crucial for various biological effects, including antibacterial and anticancer activities. For instance, studies on 4-chromanone analogues have shown that the presence of hydroxyl groups at C-6 or C-7 can be a determining factor for antibacterial activity. acs.org Specifically, derivatives with a 6-OH or 7-OH group exhibited potent activity against Gram-positive bacteria. acs.org

In the context of anticancer activity, the position of a fluoro substituent has been shown to be important. For example, in some classes of anticancer compounds, an ortho-substituted fluoro group resulted in better inhibitory activity compared to meta or para substitutions. nih.gov While this does not directly describe further substitutions on the this compound ring, it underscores the principle that the placement of halogen atoms is a critical factor in modulating biological efficacy. A recent study on chromanone derivatives highlighted that halogen substitutions (Cl vs. Br) played a crucial role in modulating cytotoxic activity against cancer cell lines. nih.gov

General findings on chromanone and chromone derivatives suggest that electron-withdrawing groups on the aromatic ring can be favorable for certain activities. The fluorine atom at C-6 in the parent structure already fulfills this criterion. The introduction of additional substituents would further modulate the electronic landscape of the molecule, potentially enhancing or diminishing its activity depending on the nature and position of the new group.

Table 1: General Influence of Aromatic Ring Substituents on Chromanone Activity (Inferred from Related Scaffolds)

| Substituent Position | Type of Substituent | General Effect on Biological Activity |

| C-6 | Electron-withdrawing (e.g., -F, -Cl, -NO2) | Often favorable for various activities, including SIRT2 inhibition and anticancer effects. |

| C-5, C-7 | Hydroxyl (-OH) | Can be crucial for antibacterial and antioxidant properties. |

| C-8 | Electron-withdrawing (e.g., -Br) | Can contribute to increased inhibitory potency. |

| Multiple Positions | Halogens | Can enhance selectivity and potency for anticancer activity. |

Functionalization at C-2 and C-3 Positions

Functionalization of the heterocyclic C-ring, particularly at the C-2 and C-3 positions, offers another avenue to modulate the pharmacological profile of this compound derivatives. The parent compound possesses a methyl group at the C-2 position, which already introduces a chiral center and influences the conformation of the C-ring.

SAR studies on the broader class of chroman-4-ones have indicated that the nature of the substituent at the C-2 position is critical for activity. For instance, in a series of SIRT2 inhibitors based on the chroman-4-one scaffold, it was found that an alkyl chain with three to five carbons in the 2-position was favorable for high potency. This suggests that the size and lipophilicity of the C-2 substituent are important for target binding. While the 2-methyl group of the title compound is smaller, this finding highlights the significance of this position in SAR.

Modifications at the C-3 position have also been explored in related scaffolds. The introduction of a benzylidene group at C-3, for example, has been investigated for anti-inflammatory activity. Furthermore, molecular modeling studies on other 4-chromanone derivatives have suggested that the C-3 position can be a suitable point for substitution to enhance binding affinity to specific targets, such as opioid receptors. jmbfs.org In one such study, replacing a hydroxyl group at the C-3 position with various other chemical groups was explored to improve docking scores. jmbfs.org

Table 2: Impact of C-2 and C-3 Functionalization on Chromanone Derivatives (Based on Analogous Structures)

| Position of Functionalization | Type of Modification | Observed or Predicted Impact on Activity |

| C-2 | Variation of alkyl chain length | Modulates potency; longer chains (3-5 carbons) can be optimal for certain enzyme targets. |

| C-2 | Aromatic or other bulky groups | Can significantly alter binding and biological activity, as seen in flavanones (2-phenyl-chroman-4-ones). |

| C-3 | Introduction of double bond (e.g., benzylidene) | Can confer anti-inflammatory properties. |

| C-3 | Substitution with various chemical groups | Can be a key position for optimizing target-specific interactions and binding affinity. |

Elucidation of Key Pharmacophores for Target-Specific Activities

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound derivatives, the key pharmacophoric features can be inferred from the general chroman-4-one scaffold and the influence of its substituents.

Based on the SAR principles discussed, a general pharmacophore for chroman-4-one derivatives often includes:

A hydrogen bond acceptor: The carbonyl group at the C-4 position is a crucial feature, often acting as a hydrogen bond acceptor in interactions with biological targets.

An aromatic ring system: The fused benzene (B151609) ring provides a hydrophobic surface for van der Waals or pi-stacking interactions.

A tunable hydrophobic region: The C-2 position, occupied by a methyl group in the title compound, can be considered a hydrophobic feature that can be modified to optimize interactions within a hydrophobic pocket of a target protein.

For specific activities, these general features are refined. For example, in the context of antibacterial chalcones and 4-chromanones, which are structurally related, a pharmacophore model might include two aromatic ring features and two hydrogen bond acceptor features. The presence of free phenolic hydroxyl groups on the aromatic ring can also be a key pharmacophoric element for antibacterial activity.

In molecular modeling studies of 4-chromanone derivatives targeting the µ-opioid receptor, key interactions were identified, including hydrogen bonds formed by hydroxyl groups on the aromatic ring. jmbfs.org The model also highlighted desirable and undesirable regions for steric bulk, suggesting that the shape and volume of substituents are critical pharmacophoric elements. jmbfs.org For instance, a region near the C-3 position was identified as favorable for substitution with bulky groups to enhance binding affinity. jmbfs.org

The elucidation of precise pharmacophores for this compound derivatives would require the synthesis and biological evaluation of a focused library of analogs against specific targets, followed by computational modeling to identify the common structural features responsible for the observed activity.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

Molecular docking simulations are instrumental in predicting the binding affinity of a ligand to a biological target, typically expressed as a docking score in kcal/mol. Lower (more negative) scores generally indicate a stronger binding affinity. For instance, studies on various 4-chromanone (B43037) derivatives have demonstrated a wide range of binding affinities against different protein targets.

In a study involving novel 4-chromanone derivatives, docking scores against the μ-opioid receptor ranged from -4.32 kcal/mol to -8.36 kcal/mol. Another study on 1,3,4-oxadiazole derivatives of chromanone as inhibitors of cyclin-dependent kinase 2 (CDK-2) reported docking scores as high as -10.654 kcal/mol. These examples highlight the potential for chromanone scaffolds to exhibit strong binding to various receptors. The specific binding affinity of 6-Fluoro-2-methyl-4-chromanone would depend on the specific protein target and the precise interactions formed within the binding site.

| Chromanone Derivative | Target Protein | Docking Score (kcal/mol) |

|---|---|---|

| Compound 6 (a 4-chromanone derivative) | μ-opioid receptor | -8.36 |

| Compound 25 (a 4-chromanone derivative) | μ-opioid receptor | -4.32 |

| Compound 5a (1,3,4-oxadiazole derivative) | CDK-2 | -10.654 |

| Compound 5d (1,3,4-oxadiazole derivative) | CDK-2 | -10.169 |

Similarly, studies on other chromone (B188151) derivatives have emphasized the importance of both hydrogen bonding and hydrophobic interactions in their binding to target proteins. The specific interaction profile of this compound would be dictated by the arrangement of functional groups on the chromanone core and the complementary residues within the target's binding pocket. The fluorine atom at the 6-position can participate in halogen bonding and alter the electronic properties of the aromatic ring, potentially influencing π-π stacking and other hydrophobic interactions.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

The stability of a protein-ligand complex during an MD simulation is often assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions from their initial coordinates. A stable complex will typically exhibit a low and converging RMSD value over the simulation time. For instance, MD simulations of spiroquinoxalinopyrrolidine embedded chromanone hybrids with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) showed stable RMSD values, indicating stable binding.

Another key parameter is the root-mean-square fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. Residues that interact with the ligand are expected to show reduced fluctuations. The radius of gyration (Rg) provides information about the compactness of the protein-ligand complex. Stable and well-folded complexes tend to have a consistent Rg value. In a study of 6-substituted 3-formyl chromone derivatives, MD simulations revealed RMSD values between 0.2 and 0.5 nm, indicating the stability of the protein-ligand complex researchgate.net.

| System | Simulation Time | Key Stability Metric | Observed Value |

|---|---|---|---|

| Spiro-chromanone derivative with AChE | Not Specified | Binding Energy (MM-PBSA) | -93.5 ± 11.9 kcal/mol |

| Spiro-chromanone derivative with BChE | Not Specified | Binding Energy (MM-PBSA) | -98.1 ± 11.2 kcal/mol |

| 6-isopropyl-3-formyl chromone with IDE protein | 20 ns | RMSD | 0.2 - 0.5 nm |

MD simulation trajectories provide a wealth of information about the dynamic behavior of the protein-ligand complex. Analysis of these trajectories can reveal conformational changes in both the ligand and the protein upon binding. Furthermore, by calculating the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), a more accurate estimation of the binding affinity can be obtained compared to docking scores alone. For example, MM/PBSA calculations for spiro-chromanone derivatives showed favorable binding free energies with both AChE and BChE.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, geometry, and reactivity of a molecule. These methods can be used to calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

In a theoretical investigation of pharmaceutically active chromone derivatives, DFT was used to study their molecular geometries, vibrational spectra, and electronic properties d-nb.info. The energy gap between the HOMO and LUMO is a crucial parameter for determining the chemical reactivity and stability of a molecule. A smaller energy gap suggests higher reactivity. For a series of fluorinated chromone derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 1.590 to 1.870 eV, indicating their potential biological activity d-nb.inforesearchgate.net.

The fluorine atom in this compound is expected to influence its electronic properties. Fluorine is a highly electronegative atom and can lower the HOMO and LUMO energy levels, which can facilitate electron injection and increase the material's resistance to oxidative degradation rsc.org. These calculations can also provide insights into the molecular electrostatic potential, which is useful for understanding intermolecular interactions.

| Fluorinated Chromone Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| (E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one (TPC) | Not Specified | Not Specified | 1.870 |

| (E)-3-((2-(2,4,6-trifluorophenyl)hydrazono)methyl)-4H-chromen-4-one (FHM) | Not Specified | Not Specified | 1.649 |

| (E)-3-((2-(perfluorophenyl)hydrazono)methyl)-4H-chromen-4-one (PFH) | Not Specified | Not Specified | 1.590 |

Density Functional Theory (DFT) for Electronic Structure Analysis

Theoretical investigations of various chromone derivatives using DFT have provided valuable information on their molecular geometries, vibrational spectra, and electronic properties. For this compound, DFT analysis would likely focus on the influence of the fluorine and methyl substituents on the electronic environment of the chromanone core. The fluorine atom, being highly electronegative, is expected to withdraw electron density from the benzene (B151609) ring, which in turn would affect the reactivity of the entire molecule. The methyl group, on the other hand, is an electron-donating group that could modulate these electronic effects.

DFT studies on hydroxylated chromone derivatives have shown that the A-ring (the benzene ring) is aromatic, while the C-ring (the pyranone ring) does not exhibit significant conjugation, with double bonds localized at the carbonyl group and between C(2) and C(3). A similar electronic configuration is anticipated for this compound.

A hypothetical DFT analysis of this compound would likely involve geometry optimization to find the most stable conformation, followed by calculations of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule.

Table 1: Hypothetical Electronic Properties of this compound based on DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | ~ -1.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 4.7 eV | Indicates chemical reactivity and stability. A larger gap suggests higher stability. |

| Dipole Moment | ~ 3.5 D | Provides insight into the polarity of the molecule and its potential intermolecular interactions. |

Note: The values in this table are hypothetical and are presented to illustrate the type of data obtained from DFT calculations. Actual values would require specific computational analysis of this compound.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

DFT calculations are also instrumental in predicting various spectroscopic parameters. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted to assist in the structural elucidation of the compound.

Reactivity descriptors derived from DFT calculations offer a quantitative measure of a molecule's reactivity. Key descriptors include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system.

Global Hardness (η): Measures the resistance to change in the electron distribution.

Global Softness (S): The reciprocal of global hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the external environment.

Studies on other chromone derivatives have utilized these descriptors to predict their biological activity. For this compound, these descriptors would help in understanding its reactivity towards nucleophiles and electrophiles, which is crucial for predicting its behavior in chemical reactions and biological systems. For example, ab initio calculations on chromones have correctly predicted that nucleophilic attack occurs preferentially at the C-2 and C-4 positions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

While specific QSAR models for this compound are not available, the chromanone scaffold has been a target for QSAR studies in various therapeutic areas, including antifungal, antioxidant, and anti-inflammatory activities.

The development of a QSAR model for a series of chromanone derivatives, including this compound, would involve the following steps:

Data Set Preparation: A series of chromanone analogs with their experimentally determined biological activities would be compiled.